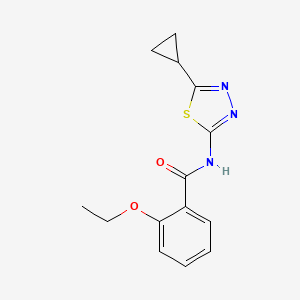![molecular formula C19H17N3O2S B12134908 5-(2-Furyl)-4-(2-furylmethyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole](/img/structure/B12134908.png)
5-(2-Furyl)-4-(2-furylmethyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Furyl)-4-(2-furylmethyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Furyl)-4-(2-furylmethyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Furylmethyl Intermediate: The initial step involves the reaction of furfural with a suitable reagent to form a furylmethyl intermediate.
Thioether Formation: The furylmethyl intermediate is then reacted with 2-methylphenylthiol under specific conditions to form the thioether linkage.
Triazole Ring Formation: The final step involves the cyclization of the intermediate with hydrazine derivatives to form the 1,2,4-triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-(2-Furyl)-4-(2-furylmethyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the furyl and methylphenyl groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the furyl and methylphenyl groups.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
5-(2-Furyl)-4-(2-furylmethyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.
作用機序
The mechanism of action of 5-(2-Furyl)-4-(2-furylmethyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(2-Furylmethyl)-5-methylfuran: A compound with similar furyl groups but different overall structure and properties.
2-(2-Furfuryl)furan: Another compound with furyl groups, used in different applications.
Methyl 5-[(2-furylmethyl)amino]methyl-2-furoate: A related compound with furyl and amino groups.
Uniqueness
5-(2-Furyl)-4-(2-furylmethyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole is unique due to its combination of furyl, methylphenyl, and triazole groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C19H17N3O2S |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
3-(furan-2-yl)-4-(furan-2-ylmethyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazole |
InChI |
InChI=1S/C19H17N3O2S/c1-14-6-2-3-7-15(14)13-25-19-21-20-18(17-9-5-11-24-17)22(19)12-16-8-4-10-23-16/h2-11H,12-13H2,1H3 |
InChIキー |
DRIDSLFPUCYRSO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12134837.png)
![(5Z)-3-butyl-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12134841.png)
![4-[(2,6-Difluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12134847.png)
![4-[(3-Methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12134851.png)
![(5Z)-2-[(3-chlorophenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12134859.png)
![1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12134866.png)
![2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-{[(2,6-dimethylpyr imidin-4-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B12134869.png)
![3-[(3-Methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine](/img/structure/B12134874.png)
![4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B12134878.png)

![N-(2-ethylphenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide](/img/structure/B12134888.png)
![4-methoxy-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclo pentane]](/img/structure/B12134889.png)
![9-Chloro-2-(4-ethoxyphenyl)-5-[4-(hexyloxy)-3-methoxyphenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12134894.png)

